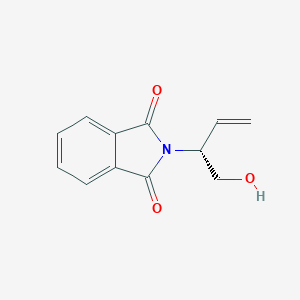

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile and its derivatives often involves multicomponent reactions, where microwave irradiation has been utilized for efficient synthesis without the need for catalysts or solvents, highlighting the drive towards green chemistry practices (Tu et al., 2002). Moreover, the use of basic ionic liquids as catalysts under solvent-free conditions has been reported, demonstrating an environmentally benign approach for the synthesis of benzo[b]pyran derivatives, showcasing the compound's versatility in synthesis methodologies (Chen et al., 2009).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in understanding the molecular structure of this compound derivatives. These analyses reveal that such compounds often exhibit monoclinic crystal systems with molecules stabilized by intermolecular hydrogen bonds, showcasing the intricate interplay of non-covalent interactions in determining the crystal packing and molecular conformation (Jansone et al., 2007).

Scientific Research Applications

Pyrolysis Studies

A study on the gas-phase pyrolysis of 2-heteroaromatic-1-dimethylaminoethylenes, including compounds related to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, revealed insights into the kinetics and mechanisms of these reactions. These findings are crucial for understanding the thermal decomposition behaviors of such compounds (Elnagdi et al., 2001).

Microwave-Assisted Synthesis

In another study, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitriles, similar to the target compound, were synthesized using microwave irradiation. This method showcased an efficient and solvent-free approach to synthesizing these types of compounds (Tu et al., 2002).

Spectral Analysis and Quantum Chemical Studies

A novel derivative of this compound was synthesized and characterized in a study, which included FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis. The study provided detailed insights into the molecular geometry and electronic properties of such compounds (Fatma et al., 2015).

Molecular Diversity in Component Reactions

The molecular diversity of three-component reactions involving derivatives of this compound was explored, highlighting the varied outcomes depending on substrates and reaction conditions. This research is significant for understanding the chemical versatility of these compounds (Sun et al., 2013).

Fluorescence Studies

A study focused on the synthesis and fluorescence properties of 6-(4-dimethylaminophenyl)- and 6-(2-(4-N,N-disubstituted aminophenyl)vinyl]-4-methylthio- 2-oxo-2H-pyran-3-carbonitriles, related to the compound . These findings contribute to the understanding of the photophysical properties of pyran derivatives (Tominaga et al., 2006).

Safety and Hazards

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is classified as harmful. It has been categorized as having acute oral toxicity (Category 4), acute dermal toxicity (Category 4), and acute inhalation toxicity - Dusts and Mists (Category 4). It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name |

4-(dimethylamino)oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGOISRHLNMQRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440969 |

Source

|

| Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176445-77-5 |

Source

|

| Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)